N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an indole moiety, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the indole and sulfonamide groups, which can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
- N-{2-[2-(4-Methoxyphenyl)-1H-indol-3-yl]ethyl}-N,N-dimethylamine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Comparison: N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is unique due to the combination of the indole, thiophene, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
919490-45-2 |
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Molecular Formula |
C19H16N2O3S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-16-7-4-13(5-8-16)18-12-14-11-15(6-9-17(14)20-18)21-26(22,23)19-3-2-10-25-19/h2-12,20-21H,1H3 |
InChI Key |
JADVISWMNQRIBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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